Bio-11-ctp
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Overview
Description
Bio-11-cytidine-5’-triphosphate: (Bio-11-CTP) is a biotin-labeled nucleotide analog that can replace cytidine-5’-triphosphate (CTP) in in vitro transcription reactions catalyzed by T3, T7, or SP6 RNA polymerases . The biotin-labeled RNA transcripts produced by these reactions are suitable for a wide range of applications such as nucleic acid hybridization, sequencing, and genome analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bio-11-CTP is synthesized by incorporating biotin into the cytidine-5’-triphosphate molecule. The reaction typically involves the use of biotinylated nucleotides and RNA polymerases . The reaction conditions include:
Temperature: 37°C
Reaction Time: 6 hours or more (overnight incubation may increase yields)
Reagents: ATP, GTP, CTP, UTP, this compound, T7 RNA Polymerase, and DNase I.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The biotin-labeled RNA probes are then purified and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Bio-11-CTP undergoes various types of reactions, including:
Substitution Reactions: this compound can replace CTP in transcription reactions.
Hybridization Reactions: The biotin-labeled RNA probes hybridize with target nucleic acids.
Common Reagents and Conditions:
Reagents: Streptavidin, avidin, anti-biotin antibody, fluorophore conjugates, enzyme conjugates.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH.
Major Products:
Biotin-labeled RNA Probes: These probes are used for various molecular biology applications.
Scientific Research Applications
Bio-11-CTP has a wide range of scientific research applications, including:
Nucleic Acid Hybridization: Used in hybridization assays to detect specific nucleic acid sequences.
Sequencing: Utilized in sequencing reactions to label RNA transcripts.
Genome Analysis: Employed in genome analysis to study gene expression and regulation.
In Situ Hybridization: Used in in situ hybridization to visualize specific RNA sequences within cells.
Gene Expression Microarrays: Applied in gene expression microarrays to study the expression levels of multiple genes simultaneously.
Mechanism of Action
Bio-11-CTP exerts its effects by incorporating biotin into RNA transcripts during in vitro transcription reactions. The biotin-labeled RNA probes can then be detected using streptavidin, avidin, or anti-biotin antibodies . The detection can be direct (e.g., excitation of a fluorophore conjugated to streptavidin) or indirect (e.g., using an enzyme conjugate that produces an insoluble colored precipitate) .
Comparison with Similar Compounds
Bio-11-uridine-5’-triphosphate (Bio-11-UTP): Another biotin-labeled nucleotide analog used in similar applications.
Bio-16-uridine-5’-triphosphate (Bio-16-UTP): A biotin-labeled nucleotide analog with a longer biotin linker.
Uniqueness: Bio-11-CTP is unique due to its ability to replace CTP in transcription reactions and produce biotin-labeled RNA probes with high target specificity and sensitivity . The single-stranded RNA probes offer selectivity unavailable with double-stranded DNA probes, making them more efficient in hybridization reactions .
Properties
Molecular Formula |
C28H42Li4N7O17P3S |
---|---|
Molecular Weight |
901.5 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1 |
InChI Key |
BGCNWIMWWJYKPN-ZACRTJDRSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Origin of Product |
United States |
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